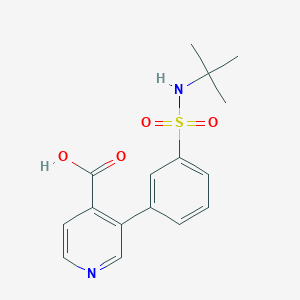![molecular formula C16H17N3O4S B6395317 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261924-23-5](/img/structure/B6395317.png)
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, also known as NS-105, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). It is a small molecule with a molecular weight of 439.5 g/mol and a melting point of 167-170°C. NS-105 has been extensively studied as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, as well as for its role in modulating synaptic plasticity.
科学的研究の応用
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer’s disease, schizophrenia, and bipolar disorder. It has also been studied for its role in modulating synaptic plasticity, which is important for learning and memory. In addition, 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been studied for its potential use in drug discovery and development, as it is a selective agonist of the α7nAChR.
作用機序
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the α7nAChR, which is a ligand-gated ion channel found in the central and peripheral nervous systems. When 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the receptor, it causes an influx of calcium ions into the cell, which leads to the activation of various intracellular signaling pathways. These pathways are involved in the regulation of neuronal excitability and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to modulate synaptic plasticity and neuronal excitability, which are important for learning and memory. In addition, it has been shown to increase levels of dopamine and serotonin, two neurotransmitters that are involved in regulating mood and behavior. Furthermore, 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, which can lead to improved cognitive function.
実験室実験の利点と制限
The major advantage of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is its high selectivity for the α7nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the high cost of synthesis and purification of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be a limitation for some laboratory experiments.
将来の方向性
Future research on 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% should focus on its potential therapeutic applications for neurological and psychiatric disorders. Additionally, further research is needed to determine the mechanism of action of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% and its effects on synaptic plasticity and neuronal excitability. Furthermore, research should be conducted to explore its potential use in drug discovery and development. Finally, research should be conducted to investigate the potential side effects of 2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, as well as its potential interactions with other drugs.
合成法
2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized from the reaction of 1-(4-pyrrolidinylsulfonyl)benzene and 2-amino-5-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction yields a crude product which is then purified by column chromatography.
特性
IUPAC Name |
2-amino-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAIYZLHJPEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688478 |
Source


|
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-23-5 |
Source


|
| Record name | 2-Amino-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395247.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395259.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395261.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

